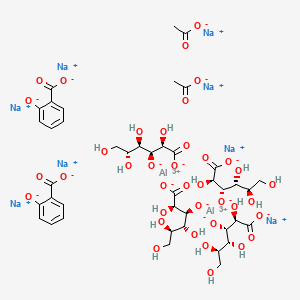
2,4-Diamino-6-phenylpteridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-phenylpteridine hydrochloride (2,4-DAP) is an organic compound used in a variety of research applications. It is a member of the pteridine family, and has a unique structure that makes it useful in a range of scientific projects.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-phenylpteridine hydrochloride is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on the nervous system, as well as its role in the development of neurological disorders such as Parkinson’s disease. It has also been used to study the effects of genetic mutations on the nervous system, as well as its role in the development of genetic diseases. Additionally, 2,4-Diamino-6-phenylpteridine hydrochloride has been used to study the effects of drugs on the nervous system, as well as its role in the development of drug addiction.
Wirkmechanismus
2,4-Diamino-6-phenylpteridine hydrochloride acts as an inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin. By inhibiting this enzyme, 2,4-Diamino-6-phenylpteridine hydrochloride can reduce the production of melanin, which can be used to treat disorders such as vitiligo. Additionally, 2,4-Diamino-6-phenylpteridine hydrochloride can also act as an antioxidant, which can be used to reduce oxidative stress in the body.
Biochemical and Physiological Effects
2,4-Diamino-6-phenylpteridine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of melanin, which can be used to treat disorders such as vitiligo. Additionally, it has been shown to reduce oxidative stress in the body, which can be used to treat a variety of diseases. It has also been shown to reduce inflammation, which can be used to treat a variety of conditions. Finally, 2,4-Diamino-6-phenylpteridine hydrochloride has been shown to have neuroprotective effects, which can be used to treat a variety of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Diamino-6-phenylpteridine hydrochloride has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is a stable compound, which makes it ideal for long-term storage. However, it does have some limitations. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
In the future, 2,4-Diamino-6-phenylpteridine hydrochloride could be used to study the effects of oxidative stress on a variety of diseases, such as cancer and heart disease. Additionally, it could be used to study the effects of genetic mutations on the nervous system and its role in the development of genetic diseases. Additionally, it could be used to study the effects of drugs on the nervous system and its role in the development of drug addiction. Finally, it could be used to develop new treatments for a variety of neurological disorders.
Synthesemethoden
2,4-Diamino-6-phenylpteridine hydrochloride is synthesized in a three-step process. First, 4-nitrobenzaldehyde is reacted with hydrazine hydrate to form 4-amino-2,6-dinitrophenol. This is then reduced with sodium borohydride to form 4-amino-2,6-diphenylpyridine. Finally, this is reacted with hydrochloric acid to form 2,4-Diamino-6-phenylpteridine hydrochloride hydrochloride.
Eigenschaften
IUPAC Name |
6-phenylpteridine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6.ClH/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7;/h1-6H,(H4,13,14,15,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKHLNHXMTKDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698166 |
Source


|
| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-phenylpteridine hydrochloride | |
CAS RN |
1026-36-4 |
Source


|
| Record name | 6-Phenylpteridine-2,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)






